![molecular formula C18H30N4 B12617793 1-[2-(dimethylamino)ethyl]-5-ethyl-2,3-dimethyl-6-propyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12617793.png)
1-[2-(dimethylamino)ethyl]-5-ethyl-2,3-dimethyl-6-propyl-1H-pyrrolo[2,3-b]pyridin-4-amine
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Overview
Description
1-[2-(dimethylamino)ethyl]-5-ethyl-2,3-dimethyl-6-propyl-1H-pyrrolo[2,3-b]pyridin-4-amine is a complex organic compound belonging to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with various alkyl and amino groups. Its chemical properties make it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(dimethylamino)ethyl]-5-ethyl-2,3-dimethyl-6-propyl-1H-pyrrolo[2,3-b]pyridin-4-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
1-[2-(dimethylamino)ethyl]-5-ethyl-2,3-dimethyl-6-propyl-1H-pyrrolo[2,3-b]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, acids, and bases
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different amine derivatives .
Scientific Research Applications
1-[2-(dimethylamino)ethyl]-5-ethyl-2,3-dimethyl-6-propyl-1H-pyrrolo[2,3-b]pyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-[2-(dimethylamino)ethyl]-5-ethyl-2,3-dimethyl-6-propyl-1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst in organic synthesis.
N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide: Investigated for its potential therapeutic applications.
Uniqueness
1-[2-(dimethylamino)ethyl]-5-ethyl-2,3-dimethyl-6-propyl-1H-pyrrolo[2,3-b]pyridin-4-amine stands out due to its unique structural features and versatile chemical properties.
Properties
Molecular Formula |
C18H30N4 |
---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-5-ethyl-2,3-dimethyl-6-propylpyrrolo[2,3-b]pyridin-4-amine |
InChI |
InChI=1S/C18H30N4/c1-7-9-15-14(8-2)17(19)16-12(3)13(4)22(18(16)20-15)11-10-21(5)6/h7-11H2,1-6H3,(H2,19,20) |
InChI Key |
FSNACYGQWAQVSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=C2C(=C(N(C2=N1)CCN(C)C)C)C)N)CC |
Origin of Product |
United States |
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